gamma-Ionone

概要

説明

Gamma-Ionone is a chemical compound belonging to the ionone family, which are aroma compounds found in a variety of essential oils. This compound is known for its pleasant floral and woody scent, making it a valuable component in the fragrance industry . It is derived from the degradation of carotenoids, which are pigments found in plants .

準備方法

Gamma-Ionone can be synthesized through various methods. One common synthetic route involves the reaction of citral and acetone in the presence of a base catalyst such as calcium oxide . Another method involves the dehydration of a key intermediate, 4-(6-methylene-2,2-dimethylcyclohexyl)-4-hydroxy-2-butanone, prepared from gamma-cyclocitral and acetone using di-n-butylboryl trifluoromethanesulfonate and triethylamine as coupling reagents . Industrial production methods often focus on optimizing these reactions for higher yields and cost-effectiveness .

化学反応の分析

Gamma-Ionone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . Major products formed from these reactions include 6,7-epoxy-gamma-ionone and other oxygenated derivatives . The reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

科学的研究の応用

Fragrance and Flavor Industry

Overview

Gamma-ionone is predominantly used in the fragrance industry due to its pleasant violet-like scent. It is a key ingredient in many perfumes and scented products.

Applications

- Perfumes : Utilized as a base note to impart a floral and woody aroma.

- Cosmetics : Incorporated in lotions, creams, and other personal care products for its fragrance.

- Food Flavoring : Used as a flavoring agent in various food products to enhance taste profiles.

Case Study

A study highlighted the synthesis of this compound derivatives for olfactory evaluation, demonstrating that variations in molecular structure can significantly affect odor intensity and character. The findings indicated that certain derivatives exhibited lower odor thresholds, making them more potent as fragrance components .

Pharmaceutical Applications

Overview

Recent research has explored the potential therapeutic properties of this compound, particularly its anti-cancer and anti-inflammatory effects.

Applications

- Anticancer Properties : Studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving cell cycle regulation and apoptosis .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases .

Data Table: Pharmacological Effects of this compound

| Effect Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Modulation of inflammatory mediators | |

| Chemopreventive | Regulation of cell cycle proteins |

Toxicological Assessment

Overview

Understanding the safety profile of this compound is crucial for its application in consumer products.

Findings

- Metabolism : this compound shares metabolic pathways with other ionones, indicating a potential for safe consumption within established limits .

- Safety Margins : Studies have established a No Observed Effect Level (NOEL) for this compound at 10 mg/kg body weight per day, suggesting a wide margin of safety for typical exposure levels .

Synthesis and Chemical Properties

Overview

this compound can be synthesized through various chemical processes, which are essential for large-scale production.

Synthesis Method

One common method involves the dehydration of specific precursors under acidic conditions to yield this compound with minimal by-products .

作用機序

The mechanism of action of gamma-Ionone involves its interaction with olfactory receptors, particularly OR51E2 . This interaction triggers a cascade of cellular events, including the regulation of cell cycle proteins, pro-apoptotic and anti-apoptotic proteins, and pro-inflammatory mediators . This compound’s effects are mediated through these molecular targets and pathways, contributing to its biological activities such as anticancer and anti-inflammatory effects .

類似化合物との比較

Compared to its counterparts, gamma-Ionone has a unique floral and woody scent, making it particularly valuable in the fragrance industry . While alpha-Ionone and beta-Ionone are also used in perfumery, this compound’s distinct aroma profile sets it apart . Additionally, this compound’s potential therapeutic applications further highlight its uniqueness among similar compounds .

生物活性

Gamma-ionone, a cyclic monoterpene ketone, is a compound that has garnered attention due to its diverse biological activities. It is primarily known for its role as a flavoring agent and fragrance in the food and cosmetic industries, but recent research has illuminated its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

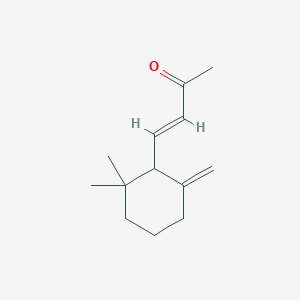

Chemical Structure and Properties

This compound is structurally characterized by a cyclohexene ring with a carbonyl group at the 2-position. Its molecular formula is C13H18O, and it is one of several ionones, which also include alpha- and beta-ionone. The presence of the beta-ionone ring structure is significant as it relates to the compound's interaction with biological systems.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

- Anticancer Activity : this compound has been shown to inhibit the proliferation of cancer cells. Studies suggest that it can induce apoptosis in prostate cancer cells through the activation of specific signaling pathways, particularly those mediated by olfactory receptor OR51E2 .

- Anti-inflammatory Properties : The compound demonstrates anti-inflammatory effects by regulating pro-inflammatory mediators. This activity may be linked to its ability to modulate the expression of cytokines and other inflammatory markers .

- Antimicrobial Activity : this compound has exhibited antimicrobial properties against various pathogens, making it a candidate for further exploration in infection control .

The biological activities of this compound are primarily mediated through its interaction with olfactory receptors and subsequent intracellular signaling pathways:

- Activation of Olfactory Receptor OR51E2 : this compound binds to OR51E2, which is expressed in various tissues, including prostate and brain tissues. This binding triggers intracellular calcium release and activates pathways involving mitogen-activated protein kinases (MAPKs), such as p38 MAPK and JNK .

- Regulation of Cell Cycle Proteins : this compound influences the expression of cell cycle regulatory proteins, leading to cell cycle arrest in cancer cells. It affects both pro-apoptotic and anti-apoptotic proteins, thereby promoting apoptosis in malignant cells .

Study 1: Anticancer Effects on Prostate Cancer Cells

A study investigated the effects of this compound on LNCaP prostate cancer cells. Results demonstrated that treatment with this compound resulted in:

- A significant reduction in cell viability.

- Induction of apoptosis characterized by increased levels of cleaved caspase-3.

- Modulation of MAPK pathway components, suggesting a mechanism involving stress-induced signaling .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of this compound in an animal model. Key findings included:

- Decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) following treatment.

- Histological analysis showed reduced inflammation in treated tissues compared to controls.

- The study concluded that this compound could be beneficial for conditions characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Safety and Toxicology

This compound has been evaluated for safety in various studies. The World Health Organization (WHO) has established a No Observed Effect Level (NOEL) for this compound at 10 mg/kg body weight per day based on animal studies, indicating a favorable safety profile when used within established limits .

特性

IUPAC Name |

4-(2,2-dimethyl-6-methylidenecyclohexyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8,12H,1,5-6,9H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEOKXHPFMOVRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1C(=C)CCCC1(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052543 | |

| Record name | 4-(2,2-Dimethyl-6-methylenecyclohexyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-76-5 | |

| Record name | γ-Ionone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,2-Dimethyl-6-methylenecyclohexyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。